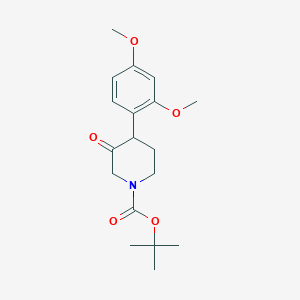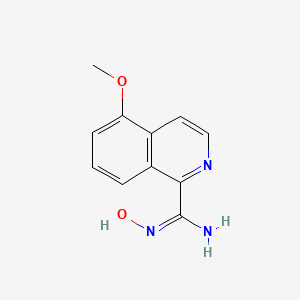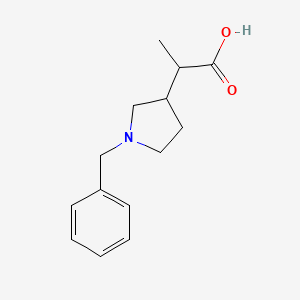![molecular formula C8H6F4O2S B15252923 [2-(Trifluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B15252923.png)
[2-(Trifluoromethyl)phenyl]methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Trifluoromethyl)phenyl]methanesulfonyl fluoride is a chemical compound with the molecular formula C8H6F4O2S. It is known for its unique structural properties, which include a trifluoromethyl group attached to a phenyl ring, and a methanesulfonyl fluoride group. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Trifluoromethyl)phenyl]methanesulfonyl fluoride typically involves the reaction of 2-(trifluoromethyl)phenylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
[2-(Trifluoromethyl)phenyl]methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and oxidizing agents like hydrogen peroxide. Reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions can yield sulfonamides or sulfonate esters .
Scientific Research Applications
[2-(Trifluoromethyl)phenyl]methanesulfonyl fluoride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)phenyl]methanesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity allows the compound to modify biological molecules and participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Similar in structure but contains a sulfone group instead of a sulfonyl fluoride group.
Methanesulfonyl fluoride: Lacks the trifluoromethyl group but has similar reactivity due to the sulfonyl fluoride group.
Uniqueness
[2-(Trifluoromethyl)phenyl]methanesulfonyl fluoride is unique due to the presence of both the trifluoromethyl group and the sulfonyl fluoride group. This combination imparts distinct reactivity and stability, making it valuable in various scientific research applications .
Properties
Molecular Formula |
C8H6F4O2S |
|---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
[2-(trifluoromethyl)phenyl]methanesulfonyl fluoride |
InChI |
InChI=1S/C8H6F4O2S/c9-8(10,11)7-4-2-1-3-6(7)5-15(12,13)14/h1-4H,5H2 |
InChI Key |
CBQMFQLRFWVDFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


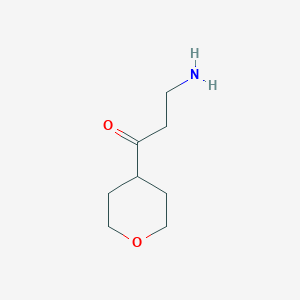
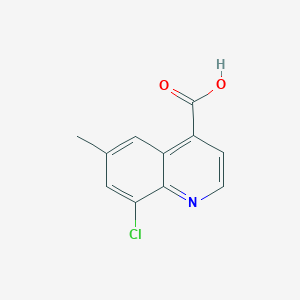
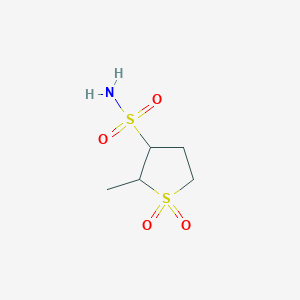
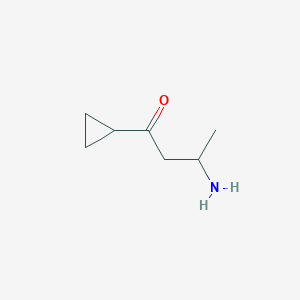
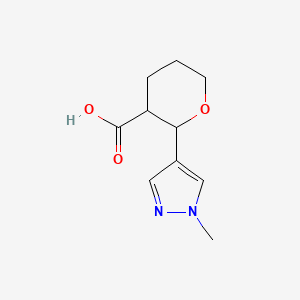
![1-{[(Piperidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B15252875.png)

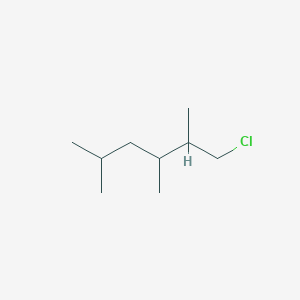
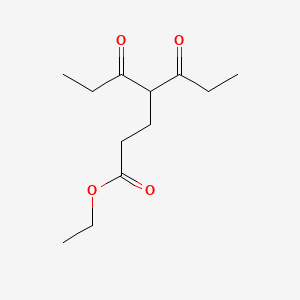
![1-[1-(Aminomethyl)-2-methylcyclohexyl]propan-1-ol](/img/structure/B15252906.png)
